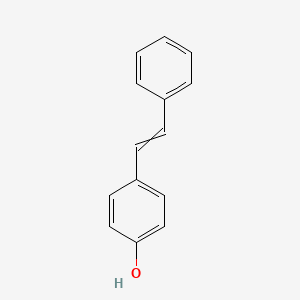
Stilben-4-ol
Descripción general
Descripción
Stilben-4-ol, also known as trans-4-hydroxy-stilbene, is a derivative of stilbene, a type of organic compound characterized by a 1,2-diphenylethylene structure. Stilbenes are naturally occurring compounds found in various plants and are known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stilben-4-ol typically involves the hydroxylation of trans-stilbene. One common method is the selective hydroxylation using unspecific peroxygenases from basidiomycetes such as Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula . These enzymes catalyze the regioselective hydroxylation of trans-stilbene to produce this compound with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis involving the Wittig-Horner reaction. This method involves the reaction of benzaldehyde with a phosphonate ester to form the stilbene backbone, followed by selective hydroxylation at the para position to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Stilben-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene quinones.
Reduction: Reduction reactions can convert it back to the parent stilbene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Stilbene quinones.
Reduction: Trans-stilbene.
Substitution: Halogenated stilbenes.
Aplicaciones Científicas De Investigación
Stilben-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biologically active compounds.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Stilben-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity, exhibiting both estrogenic and anti-estrogenic effects depending on the concentration.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest through the modulation of signaling pathways such as NF-κB and PI3K/Akt.
Comparación Con Compuestos Similares
Stilben-4-ol is similar to other stilbene derivatives such as:
Resveratrol (3,5,4’-trihydroxy-trans-stilbene): Known for its antioxidant and anticancer properties.
Pterostilbene (3,5-dimethoxy-4’-hydroxy-trans-stilbene): Exhibits better bioavailability and similar biological activities as resveratrol.
Piceatannol (3,5,3’,4’-tetrahydroxy-trans-stilbene): Has potent anticancer and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other stilbene derivatives. Its selective hydroxylation makes it a valuable compound for targeted therapeutic applications and material science research .
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H |
Clave InChI |
QVLMUEOXQBUPAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














